聚氧乙烯山梨醇三油酸酯

描述

Polyoxyethylene sorbitan trioleate, commonly referred to as polysorbate 85, is a nonionic surfactant synthesized through the esterification of sorbitan with oleic acid and ethylene oxide. It is part of a broader class of compounds known as polysorbates, which are widely used in pharmaceuticals, food products, and cosmetics for their emulsifying, wetting, and dispersing properties .

Synthesis Analysis

The synthesis of polyoxyethylene sorbitan trioleate involves the reaction of sorbitan trioleate with ethylene oxide. This process is typically catalyzed by bases such as sodium methoxide, which remains in the raw material from the initial esterification of sorbitan with fatty acids. The reaction is conducted in an autoclave at temperatures ranging from 130 to 140°C. The amount of ethylene oxide added is crucial and is typically equivalent to the weight of the sorbitan trioleate used as the starting material 10.

Molecular Structure Analysis

The molecular structure of polyoxyethylene sorbitan trioleate consists of a sorbitan ring esterified with three oleic acid chains and multiple ethylene oxide units. The number of ethylene oxide units can vary, which affects the hydrophilic-lipophilic balance (HLB) of the compound. The HLB value is an indicator of the balance between the hydrophilic (water-loving) and lipophilic (oil-loving) portions of the molecule, which is critical for its function as a surfactant .

Chemical Reactions Analysis

Polyoxyethylene sorbitan trioleate can undergo various chemical reactions, including esterification with maleic anhydride and styrene-co-maleic anhydride. The reaction with maleic anhydride can be catalyzed by different catalysts and solvents, with the activity order being sulfuric acid > toluene sulfonic acid > triethylamine > pyridine. The use of dimethylsulfoxide (DMSO) as a solvent increases the yield of the product. The reaction kinetics have been studied, and the rate constant and activation energy have been calculated, indicating that the process is second-order .

Physical and Chemical Properties Analysis

The physical and chemical properties of polyoxyethylene sorbitan trioleate are influenced by the length of the ethylene oxide chains and the nature of the fatty acid esters. The critical micelle concentration (CMC), thermodynamics of micellization, and the free energy of interfacial adsorption are important parameters that describe the behavior of this surfactant in solution. The presence of inorganic salts can affect the phase separation behavior of the surfactant, with univalent cations like NaCl and KCl decreasing the cloud point, while multivalent cations initially depress phase separation and then promote solvation in the water phase . Additionally, the surfactant has been found to be an effective corrosion inhibitor for carbon steel, with its efficiency depending on temperature and concentration .

科学研究应用

1. 制药分析中的样品制备和鉴定

聚氧乙烯山梨醇三油酸酯用于制药研究中的药物鉴定和制备。研究表明,它可用于通过柱色谱法从有机杂质中纯化聚氧乙烯山梨醇三油酸酯,并通过质子核磁共振、C13、COSY 和红外光谱等光谱方法对其进行鉴定。这些方法以其简单、有效和经济高效而著称 (Orazbekuly, Aitkaliyeva, & Yelubay, 2020)。

2. 混合单分子层和乳液稳定性研究

这种表面活性剂对于研究混合物的相行为非常重要,尤其是在乳液稳定方面。关于含有聚氧乙烯山梨醇三油酸酯的混合薄膜的研究表明,在离子强度升高时混合物会出现非理想性,这有助于更好地了解乳液性质 (Lu, Burgess, & Rhodes, 2000)。

3. 酶活性的增强

在生物化学领域,发现聚氧乙烯山梨醇三油酸酯可以增强木霉解脂酶等酶的活性。这种增强作用在基于微乳液的有机凝胶中观察到,表明其在生化应用中的潜力 (Nagayama & Imai, 2005)。

4. 金属保护的缓蚀剂

在材料科学领域,这种化合物用作保护金属表面的缓蚀剂。它在各种条件下(包括高温)防止碳钢腐蚀的有效性已得到证实 (Ayukayeva et al., 2019)。

5. 透皮给药系统

聚氧乙烯山梨醇三油酸酯也用于透皮给药的药物制剂中。它在增强药物的皮肤渗透性,从而提高其功效方面的作用已得到探索 (Moniruzzaman et al., 2010)。

6. 对碳酸钙沉淀的影响

化学工程领域的研究表明,聚氧乙烯山梨醇三油酸酯影响碳酸钙沉淀的诱导时间,在控制矿物形成过程中起着重要作用 (Isopescu, Mateescu, Mihai, & Dabija, 2010)。

7. 增强皮肤对紫外线损伤的保护

在皮肤病学研究中,已证明含有聚氧乙烯山梨醇三油酸酯的微乳液可以增强皮肤对白藜芦醇等保护剂的吸收,从而提供对紫外线引起的皮肤损伤的保护 (Yutani, Teraoka, & Kitagawa, 2015)。

作用机制

Target of Action

Polyoxyethylene sorbitan trioleate, also known as Tween 85, is a non-ionic surfactant . It is primarily targeted at the interfaces between various phases in a multi-phase system, such as oil and water. It acts on these interfaces to reduce surface tension, thereby enhancing the stability of the system .

Mode of Action

The mode of action of Polyoxyethylene sorbitan trioleate involves interaction with its targets to bring about changes in the system. It inhibits interfacial damage of the protein molecule that undergoes mechanical stress during shipping and handling . It also affects the formulation photostability . Furthermore, it undergoes autooxidation, cleavage at the ethylene oxide subunits, and hydrolysis of the fatty acid ester bond .

Biochemical Pathways

Polyoxyethylene sorbitan trioleate affects several biochemical pathways. Autooxidation results in hydroperoxide formation, side-chain cleavage, and eventually the formation of short-chain acids such as formic acid . These changes could influence the stability of a biopharmaceutical product .

Pharmacokinetics

It is known that the compound is used in various pharmaceutical formulations, suggesting that it has suitable bioavailability .

Result of Action

The result of Polyoxyethylene sorbitan trioleate’s action is multifaceted. It can enhance the stability of multi-phase systems, inhibit interfacial damage, and affect formulation photostability . It can also induce hemolysis, cytotoxicity to lo2 cells, and fatality in zebrafish .

Action Environment

The action of Polyoxyethylene sorbitan trioleate can be influenced by environmental factors. For instance, it has been found to be biodegradable , suggesting that its action, efficacy, and stability can be affected by the presence of certain microorganisms in the environment . Furthermore, it is known to be a potential corrosion inhibitor for metals , indicating that its action can also be influenced by the presence of metal surfaces .

未来方向

Polyoxyethylene sorbitan trioleate has potential applications in various fields due to its surfactant properties. It has been used as a corrosion inhibitor for metals , and in the pharmaceutical industry as an excipient . Future research may focus on exploring its other potential applications and improving its synthesis process.

生化分析

Biochemical Properties

Polyoxyethylene sorbitan trioleate provides various functional advantages in biochemical reactions, such as detergency, emulsification, and wetting . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. The nature of these interactions is primarily through the formation of hydrogen bonds and hydrophobic interactions.

Cellular Effects

Polyoxyethylene sorbitan trioleate has significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways and gene expression. For instance, it has been used in studies to deliver ammonium glycyrrhizinate for the treatment of inflammatory diseases .

Molecular Mechanism

At the molecular level, Polyoxyethylene sorbitan trioleate exerts its effects through binding interactions with biomolecules and changes in gene expression. It can induce the highest hemolysis rate, highest cytotoxicity to LO2 cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Polyoxyethylene sorbitan trioleate shows changes in its effects. It has specific melting ranges and can exist as a solid, liquid, a solidified melt, or a supercooled melt . It’s also noted for its stability and resistance to degradation .

Dosage Effects in Animal Models

In animal models, the effects of Polyoxyethylene sorbitan trioleate vary with different dosages. It has been found to be non-toxic at high doses, with an LD50 value of >36000 mg/kg in rats .

Transport and Distribution

Polyoxyethylene sorbitan trioleate is transported and distributed within cells and tissues. Its solubility increases with the increase of EO number . It can interact with transporters or binding proteins, affecting its localization or accumulation within the cell.

属性

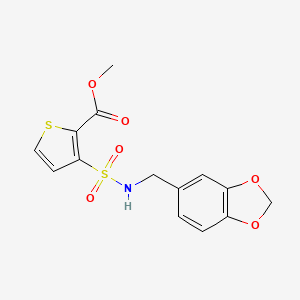

IUPAC Name |

methyl 3-(1,3-benzodioxol-5-ylmethylsulfamoyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO6S2/c1-19-14(16)13-12(4-5-22-13)23(17,18)15-7-9-2-3-10-11(6-9)21-8-20-10/h2-6,15H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCLPBLTPXDOIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear dark brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | Polysorbate 85 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

18.09 [mmHg] | |

| Record name | Polysorbate 85 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

9005-70-3 | |

| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sorbitan, tri-(9Z)-9-octadecenoate, poly(oxy-1,2-ethanediyl) derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/structure/B3022255.png)

![4-{[1-methyl-3-(piperidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}benzoic acid](/img/structure/B3022257.png)

![Methyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3022260.png)

![3-[(4-Methylphenyl)amino]cyclohex-2-en-1-one](/img/structure/B3022262.png)